Methyl 2-O-mannopyranosylmannopyranoside
Description
Synthesis Analysis
The synthesis of Methyl 2-O-mannopyranosylmannopyranoside and its derivatives involves multiple steps, including protection and deprotection reactions, glycosylation strategies, and purification techniques. For instance, the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates showcases a method involving the reaction of protected mannopyranose with methyl mannopyranoside followed by deprotection steps (Awad, Ashry, & Schuerch, 1986). Similarly, other synthetic approaches have been developed to obtain different mannopyranosylmannopyranoside derivatives, emphasizing the versatility of synthetic strategies in carbohydrate chemistry.
Molecular Structure Analysis
The molecular structure of Methyl 2-O-mannopyranosylmannopyranoside has been elucidated through various spectroscopic and crystallographic techniques. The crystal and molecular structure of this disaccharide, determined from X-ray diffractometer data, reveals the chair conformations of the mannopyranose units and the specific conformation across the glycosidic linkage, providing insights into the stereochemical preferences of this class of compounds (Srikrishnan, Chowdhary, & Matta, 1989).
Scientific Research Applications
Insight into Microbial Mannosidases
Mannan, a major constituent of hemicelluloses in softwoods, is hydrolyzed by mannan hydrolyzing enzymes, which include β-mannosidases. These enzymes cleave 1,4-β-mannopyranosyl linkages, yielding mannose. β-Mannosidases, being exo-acting enzymes, act on the non-reducing end of mannooligomers and mannobiose, removing mannose residues. Predominantly produced by bacteria and fungi, these enzymes are significant for the complete depolymerization of mannan and have applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This comprehensive review by Chauhan and Gupta (2017) focuses on microbial mannosidases, covering their sources, production conditions, characterization, cloning, and biotechnological applications, highlighting their potential in various fields (Chauhan & Gupta, 2017).
Methyltransferase Inhibitors in Cancer Therapy
DNA methylation, involving the addition of a methyl group to cytosine, is a key epigenetic mechanism that affects chromatin structure, transcriptional repression, and the suppression of transposable elements. Abnormal methylation patterns, such as global hypomethylation with regional hypermethylation, can lead to genetic instability and repression of tumor suppressor genes in cancer. DNA methyltransferase inhibitors, like 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo. Despite some positive clinical results, further studies are required to establish their clinical role, possibly in combination therapy (Goffin & Eisenhauer, 2002).
DNA Methylation Profiling Techniques
DNA methylation plays a crucial role in regulating gene expression and is involved in various biological processes and diseases. Profiling DNA methylation is essential for understanding these complex patterns. Advances in microarray and sequencing technologies have made genome-wide profiling possible, allowing for high-resolution studies of DNA methylation. This review by Yong, Hsu, and Chen (2016) surveys major methylation assays, comparing their strengths and weaknesses, and providing biological examples. The discussion includes the technological advances that enable detailed analysis of DNA methylation patterns, emphasizing the importance of selecting appropriate methods for specific research questions (Yong, Hsu, & Chen, 2016).
Environmental Exposures and Gene Regulation
Environmental factors can significantly affect gene expression through gene regulation mechanisms, including DNA methylation. Edwards and Myers (2007) explore how various environmental exposures, such as pharmaceuticals, pesticides, air pollutants, and nutrition, can change gene expression through gene regulatory mechanisms like DNA methylation, histone modifications, and more. These changes are associated with complex diseases like cancer, diabetes, and neurodegenerative disorders. The review highlights the role of DNA methylation in early development, suggesting its potential in the fetal origins of adult disease and the inheritance of acquired genetic changes (Edwards & Myers, 2007).
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFWDJFJCEDHL-DZRUFMBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208238 | |
Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-O-mannopyranosylmannopyranoside | |
CAS RN |
59571-75-4 | |
Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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